molecular formula C24H22N2O3S B2893730 4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone CAS No. 339277-81-5

4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Cat. No. B2893730
CAS RN: 339277-81-5
M. Wt: 418.51
InChI Key: FALUYTQSZAVABL-UHFFFAOYSA-N
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Description

“4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives often involves a one-pot condensation reaction . For example, a similar compound, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was synthesized by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Oxidation Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides, which are chemically related to the compound , can distinguish between oxidants that react via single electron transfer and those reacting by direct oxygen atom transfer. This distinction is crucial in understanding the reactivity and potential applications of these compounds in synthetic chemistry and medicinal chemistry research (Lai, Lepage, & Lee, 2002).

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-26-23(20-11-7-4-8-12-20)22(19-9-5-3-6-10-19)25-24(26)30(27,28)17-18-13-15-21(29-2)16-14-18/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUYTQSZAVABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

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